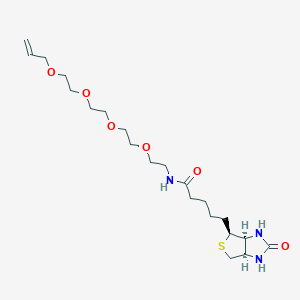
Biotin-PEG4-allyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG4-allyl is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) spacer and an allyl group. This compound is often used in bioconjugation and click chemistry applications due to its ability to form stable linkages with other molecules. The PEG spacer provides flexibility and reduces steric hindrance, making it an ideal linker for various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-PEG4-allyl can be synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG spacer and an allyl group. The process typically involves the following steps:
- Activation of biotin with a suitable activating agent such as N-hydroxysuccinimide (NHS).
- Conjugation of the activated biotin with a PEG spacer.
- Introduction of the allyl group through a suitable chemical reaction, such as an allylation reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis platforms and high-throughput reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG4-allyl undergoes various chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound reacts with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Substitution Reactions: The allyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Nucleophiles: Used in substitution reactions to replace the allyl group.
Major Products Formed:
Triazole Linkages: Formed through click chemistry reactions.
Substituted Products: Formed through substitution reactions involving the allyl group.
Scientific Research Applications
Biotin-PEG4-allyl has a wide range of applications in scientific research, including:
Mechanism of Action
Biotin-PEG4-allyl exerts its effects through the following mechanisms:
Biotin-Streptavidin Interaction: The biotin moiety binds with high affinity to streptavidin, enabling the detection and purification of biotinylated molecules.
Click Chemistry: The alkyne group reacts with azides to form stable triazole linkages, facilitating the conjugation of this compound with other molecules.
Comparison with Similar Compounds
Biotin-PEG4-alkyne: Similar to Biotin-PEG4-allyl but with an alkyne group instead of an allyl group.
Biotin-PEG4-azide: Contains an azide group, used in click chemistry reactions with alkynes.
Uniqueness: this compound is unique due to its allyl group, which provides additional reactivity compared to other biotin-PEG compounds. This makes it versatile for various chemical modifications and bioconjugation applications .
Properties
Molecular Formula |
C21H37N3O6S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C21H37N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h2,17-18,20H,1,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1 |
InChI Key |
JDYVHCPBZJKHOR-BJLQDIEVSA-N |
Isomeric SMILES |
C=CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
C=CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



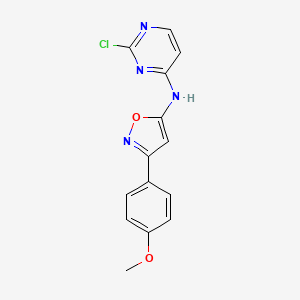
![2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone](/img/structure/B11829179.png)
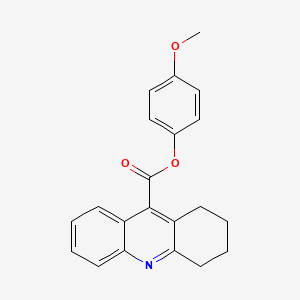
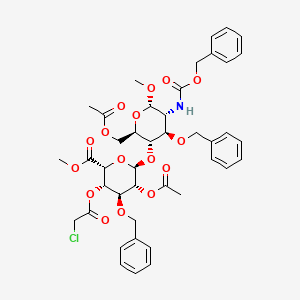
![methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11829197.png)
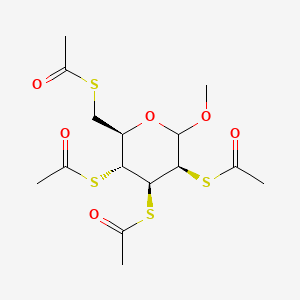
![Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-](/img/structure/B11829210.png)

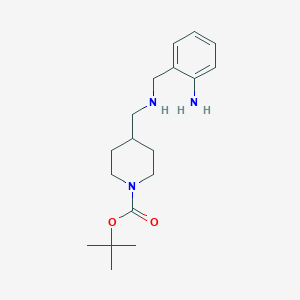
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11829220.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B11829222.png)
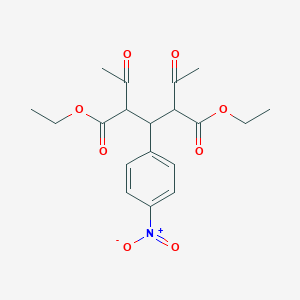
![2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate](/img/structure/B11829226.png)
